5-chloro-3-nitropyridine-2-sulfonamide
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Overview
Description
5-Chloro-3-nitropyridine-2-sulfonamide is a chemical compound with the molecular formula C5H4ClN3O4S. It is characterized by the presence of a chloro group, a nitro group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-3-nitropyridine-2-sulfonamide typically involves the nitration of 5-chloropyridine-2-sulfonamide. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactions to ensure consistent quality and yield. The use of automated systems and precise control of reaction parameters are essential to achieve high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-nitropyridine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or other derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium) are commonly used.
Reduction: Reducing agents (e.g., hydrogen gas, metal hydrides), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products:
Substitution: Amino or thiol derivatives of this compound.
Reduction: 5-Chloro-3-aminopyridine-2-sulfonamide.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
5-Chloro-3-nitropyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-3-nitropyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, nitro, and sulfonamide groups allows the compound to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
3-Chloro-2-nitropyridine: Similar structure but lacks the sulfonamide group.
5-Chloro-2-nitropyridine: Similar structure but lacks the sulfonamide group.
3-Nitropyridine-2-sulfonamide: Similar structure but lacks the chloro group.
Uniqueness: 5-Chloro-3-nitropyridine-2-sulfonamide is unique due to the combination of the chloro, nitro, and sulfonamide groups on the pyridine ring. This unique combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
1500602-74-3 |
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Molecular Formula |
C5H4ClN3O4S |
Molecular Weight |
237.6 |
Purity |
95 |
Origin of Product |
United States |
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